molecular formula C9H6Cl5NO B14000213 N-(2,3,4,5,6-pentachlorophenyl)propanamide CAS No. 26320-51-4

N-(2,3,4,5,6-pentachlorophenyl)propanamide

Katalognummer: B14000213
CAS-Nummer: 26320-51-4
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: OMSGEEQLINZZIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3,4,5,6-pentachlorophenyl)propanamide is an organic compound characterized by the presence of a pentachlorophenyl group attached to a propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentachlorophenyl)propanamide typically involves the reaction of 2,3,4,5,6-pentachlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3,4,5,6-pentachlorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2,3,4,5,6-pentachlorophenyl)propanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,3,4,5,6-pentachlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,3,4,5,6-pentachlorophenyl)propanamide is unique due to the presence of the pentachlorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs .

Eigenschaften

CAS-Nummer

26320-51-4

Molekularformel

C9H6Cl5NO

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-(2,3,4,5,6-pentachlorophenyl)propanamide

InChI

InChI=1S/C9H6Cl5NO/c1-2-3(16)15-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3,(H,15,16)

InChI-Schlüssel

OMSGEEQLINZZIK-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.